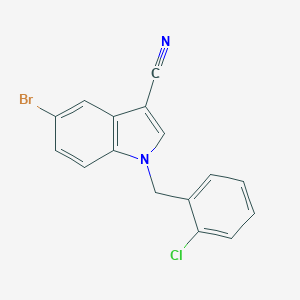
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is a synthetic compound that belongs to the class of indole derivatives. This compound has been extensively studied for its potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to have anti-viral activity against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile. One potential direction is to study its potential as an anti-cancer agent in vivo. Another potential direction is to study its potential as an anti-viral agent against other viruses. Additionally, it may be possible to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to fully understand the mechanism of action of this compound and how it interacts with different signaling pathways and enzymes.
Méthodes De Synthèse
The synthesis of 5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile involves the reaction of 2-chlorobenzylamine with 5-bromo-1H-indole-3-carboxaldehyde in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction to form the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Applications De Recherche Scientifique
5-bromo-1-(2-chlorobenzyl)-1H-indole-3-carbonitrile has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been tested against a variety of cancer cell lines and has shown promising results in inhibiting their growth. It has also been shown to have potential as an anti-viral agent against the hepatitis C virus.
Propriétés
Formule moléculaire |
C16H10BrClN2 |
|---|---|
Poids moléculaire |
345.62 g/mol |
Nom IUPAC |
5-bromo-1-[(2-chlorophenyl)methyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H10BrClN2/c17-13-5-6-16-14(7-13)12(8-19)10-20(16)9-11-3-1-2-4-15(11)18/h1-7,10H,9H2 |
Clé InChI |
ALJQDYQCZQJHFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297350.png)
![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)
![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)
![(Z)-2-((4-((7-(2-chlorophenyl)-9-oxo-5H-benzo[h]thiazolo[2,3-b]quinazolin-10(6H,7H,9H)-ylidene)methyl)-2-ethoxyphenoxy)methyl)benzonitrile](/img/structure/B297360.png)
![(10Z)-7-(4-fluorophenyl)-10-{[2-(prop-2-yn-1-yloxy)naphthalen-1-yl]methylidene}-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B297362.png)
![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)




